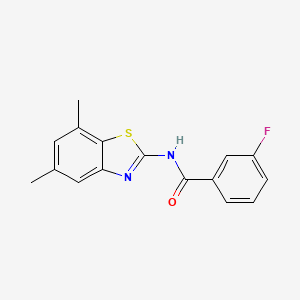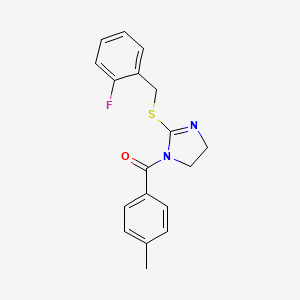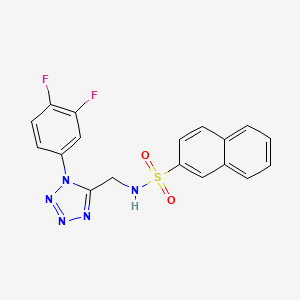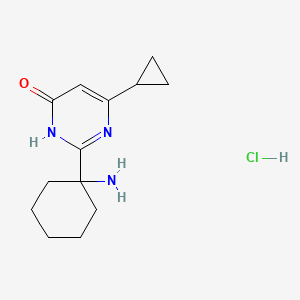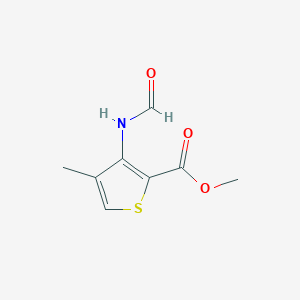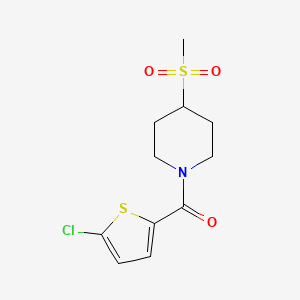
(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone” consists of a chlorothiophenyl group, a methylsulfonyl group, and a piperidinyl group. The exact structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone” has a molecular weight of 307.81. Further physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.科学的研究の応用
Analytical Methods for Basic Drugs
One potential area of research could involve the development of advanced analytical methods to study compounds with similar structures to "(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone". For instance, HPLC and other chromatographic techniques have been extensively used to analyze basic drugs and their metabolites, where compounds with similar structural features could serve as model compounds or standards in method development (Flanagan et al., 2001).
Environmental Fate and Biodegradation
Research into the environmental fate and biodegradation of chlorinated organic compounds, including those related to thiophene derivatives, is crucial. These studies help in understanding how such compounds behave in the environment, their persistence, and their breakdown products. This knowledge is essential for assessing environmental impact and for the development of remediation strategies for contaminated sites (Fukayama et al., 1986).
Methanogenesis and Environmental Microbiology
Another research area could involve the study of methanogenic pathways in environmental microbiology, where compounds like "(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone" might play a role as inhibitors or substrates in the microbial metabolism processes. Understanding these interactions can shed light on methane production and consumption in various ecosystems, contributing to our knowledge of greenhouse gas emissions and carbon cycling (Conrad, 2005).
Novel Drug Discovery and Development
While direct application in drug discovery and development is excluded based on the provided criteria, it's worth noting that structural analogs and derivatives of complex organic compounds often serve as a basis for the development of new therapeutic agents. Research in this area focuses on understanding the molecular interactions, pharmacodynamics, and pharmacokinetics of these compounds, aiming at identifying novel drug candidates for various diseases.
Material Science and Organic Electronics
Compounds with thiophene units are of significant interest in the field of material science, particularly in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area focuses on synthesizing new organic semiconductors with improved charge transport properties, stability, and efficiency (Xuan, 2020).
Safety and Hazards
As this compound is used for research purposes only, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures. Detailed safety and hazard information should be provided in the Material Safety Data Sheet (MSDS) for this compound.
将来の方向性
The future directions for research on “(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone” could involve further exploration of its potential biological activities, such as its effects on the PI3K/AKT/mTOR pathway . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable information for its potential applications.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S2/c1-18(15,16)8-4-6-13(7-5-8)11(14)9-2-3-10(12)17-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSFPFYLXHHMGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

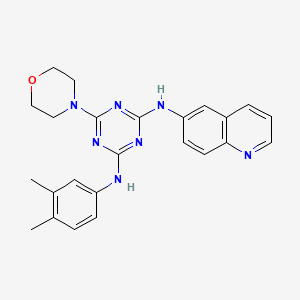
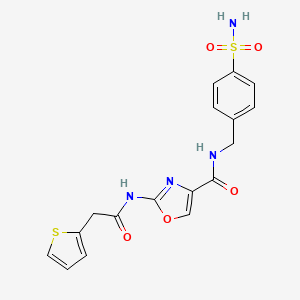
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)
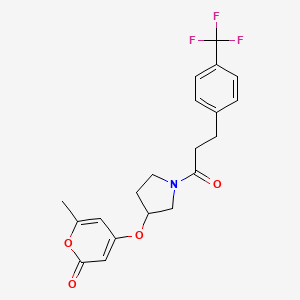
![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)
